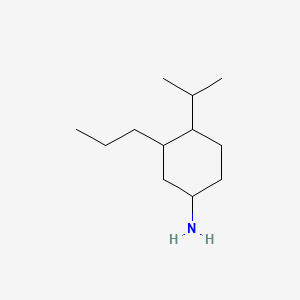

4-Isopropyl-3-propylcyclohexan-1-amine

Description

4-Isopropyl-3-propylcyclohexan-1-amine is a cyclohexane-derived amine featuring an isopropyl group at position 4 and a propyl group at position 3 of the cyclohexane ring. While direct experimental data (e.g., melting point, boiling point) for this compound are absent in the provided sources, its synthesis likely involves transaminase-catalyzed reactions or multi-step organic transformations, as seen in analogous cyclohexanamine derivatives .

Properties

Molecular Formula |

C12H25N |

|---|---|

Molecular Weight |

183.33 g/mol |

IUPAC Name |

4-propan-2-yl-3-propylcyclohexan-1-amine |

InChI |

InChI=1S/C12H25N/c1-4-5-10-8-11(13)6-7-12(10)9(2)3/h9-12H,4-8,13H2,1-3H3 |

InChI Key |

OKONUVYEKNWUBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC(CCC1C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-3-propylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by reductive amination. The steps are as follows:

Alkylation of Cyclohexanone: Cyclohexanone is first alkylated with isopropyl and propyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Reductive Amination: The resulting alkylated cyclohexanone is then subjected to reductive amination using ammonia or a primary amine and a reducing agent like sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a metal catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate hydrogenation reactions.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-3-propylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, and m-chloroperbenzoic acid (m-CPBA).

Reduction: LiAlH4, NaBH4, and BH3.

Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide) and bases (e.g., NaOH, KOH).

Major Products Formed

Oxidation: Nitroso, nitro, and N-oxide derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Alkyl-substituted amines.

Scientific Research Applications

4-Isopropyl-3-propylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug molecules targeting neurological disorders.

Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 4-Isopropyl-3-propylcyclohexan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. Additionally, the compound may interact with cell membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

4-Isopropylcyclohexan-1-amine

- Structure : A simpler analog with only an isopropyl group at position 4.

- Key Differences :

- Relevance : Highlights the impact of additional substituents on molecular properties.

(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine

- Structure : Cyclohexanamine with a methylpiperazine substituent at position 4.

- Higher molecular weight (MW 198 g/mol, [M+H]+ = 198) compared to 4-Isopropyl-3-propylcyclohexan-1-amine (estimated MW ~183 g/mol). Demonstrated bioactivity in pharmaceutical contexts (e.g., as intermediates in kinase inhibitors) .

N-[3-(Cyclohexyloxy)propyl]-4-propylcyclohexan-1-amine

- Structure : Features a cyclohexyloxypropyl group attached to the amine, with a propyl group at position 4.

- Key Differences :

- Larger molecular weight (MW 281.48 g/mol) due to the bulky cyclohexyloxypropyl moiety.

- Enhanced lipophilicity, likely reducing water solubility compared to this compound.

- Relevance : Demonstrates the effect of ether-linked substituents on molecular size and hydrophobicity .

Data Table: Comparative Analysis of Cyclohexanamine Derivatives

Research Findings and Trends

- Lipophilicity: Linear alkyl chains (e.g., propyl) enhance hydrophobicity more than branched groups (e.g., isopropyl), affecting solubility and membrane permeability.

- Stereochemistry : Cis/trans isomerism in cyclohexanamines (e.g., 4-Isopropylcyclohexan-1-amine) can lead to divergent biological activities and separation challenges .

- Pharmacological Potential: Piperazine-containing derivatives (e.g., COMPOUND 37/41) show higher molecular weights and complex NMR spectra, suggesting utility in drug design for target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.